Superior Selectivity for Human 5-HT1B vs. 5-HT1D Receptors Compared to Non-Selective 5-HT1B/1D Antagonist GR127935
SB-224289 demonstrates markedly higher selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor compared to the non-selective 5-HT1B/1D antagonist GR127935. In radioligand binding studies using recombinant human receptors, SB-224289 exhibits a pKi of 8.16 at h5-HT1B and greater than 75-fold selectivity over h5-HT1D [1]. In contrast, GR127935 shows essentially equal affinity for both receptors (pKi = 8.5 for guinea pig 5-HT1D and rat 5-HT1B), with no meaningful discrimination between the two subtypes [2]. This difference is critical for experiments aiming to isolate the specific contribution of 5-HT1B autoreceptors versus heteroreceptors.
| Evidence Dimension | Selectivity ratio: h5-HT1B affinity vs. h5-HT1D affinity |
|---|---|
| Target Compound Data | pKi = 8.16 (6.9 nM); >75-fold selectivity for h5-HT1B over h5-HT1D |
| Comparator Or Baseline | GR127935: pKi = 8.5 (3.2 nM) at both 5-HT1B and 5-HT1D; selectivity ratio ~1 |
| Quantified Difference | SB-224289 provides >75-fold selectivity vs. GR127935's 1-fold (non-selective) |
| Conditions | Radioligand binding assays using human cloned 5-HT1B and 5-HT1D receptors expressed in CHO cells |
Why This Matters
This selectivity enables unambiguous pharmacological dissection of 5-HT1B-mediated functions without confounding 5-HT1D receptor interactions, a requirement not met by GR127935.
- [1] Selkirk JV, Scott C, Ho M, Burton MJ, Watson J, Gaster LM, Collin L, Jones BJ, Middlemiss DN, Price GW. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity. Br J Pharmacol. 1998 Sep;125(1):202-8. doi: 10.1038/sj.bjp.0702059. PMID: 9776361. View Source
- [2] PubChem. GR 127935 hydrochloride (CID 11497466). National Library of Medicine. View Source
